molecular formula C21H13Br2NO2S B2549305 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline CAS No. 861210-54-0

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline

Cat. No.: B2549305
CAS No.: 861210-54-0
M. Wt: 503.21
InChI Key: UEHYZQDFIOFACG-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a sophisticated organic compound designed for advanced research applications. It is a multi-functional scaffold that integrates a quinoline core with a benzenesulfonyl moiety. The quinoline structure is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities . The presence of bromine atoms at the 6 and 8 positions of the quinoline ring makes this compound a particularly valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex structures for materials science . The benzenesulfonyl group is a common pharmacophore that can contribute to biological activity, particularly in enzyme inhibition . This combination of features makes this compound a promising candidate for researchers developing new therapeutic agents, such as kinase inhibitors, or novel materials for organic electronics. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-6,8-dibromoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NO2S/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)27(25,26)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYZQDFIOFACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Quinoline

Direct bromination of quinoline using bromine (Br₂) in dichloromethane (DCM) or acetic acid often yields a mixture of monobromo and dibromo derivatives. However, achieving regioselective dibromination at positions 6 and 8 requires careful control of stoichiometry and temperature:

$$
\text{Quinoline} + 2 \, \text{Br}2 \xrightarrow[\text{AcOH, 0–5°C}]{\text{FeCl}3} 6,8\text{-Dibromoquinoline} + 2 \, \text{HBr}
$$

Optimized Conditions

  • Catalyst : FeCl₃ (5 mol%) enhances electrophilic substitution.
  • Solvent : Acetic acid (AcOH) at 0–5°C suppresses polybromination.
  • Yield : ~45%.

Ring Synthesis via Skraup Reaction

An alternative route involves constructing the quinoline ring from substituted anilines. For example, reacting 3-bromo-4-nitroaniline with glycerol and sulfuric acid under Skraup conditions generates 6,8-dibromoquinoline after subsequent bromination:

$$
\text{3-Bromo-4-nitroaniline} \xrightarrow[\text{H}2\text{SO}4]{\text{Glycerol, 180°C}} \text{Quinoline intermediate} \xrightarrow[]{\text{Br}_2} 6,8\text{-Dibromoquinoline}
$$

Key Advantages

  • Higher regiocontrol compared to direct bromination.
  • Yield : ~60% after two steps.

Introduction of the 4-(Benzenesulfonyl)phenyl Group

Sulfonylation of Phenylboronic Acid

The 4-(benzenesulfonyl)phenyl group is prepared via sulfonylation of phenylboronic acid:

$$
\text{Phenylboronic acid} + \text{Benzenesulfonyl chloride} \xrightarrow[\text{Et}_3\text{N, DCM}]{\text{RT}} 4\text{-(Benzenesulfonyl)phenylboronic acid}
$$

Reaction Details

  • Base : Triethylamine (Et₃N) neutralizes HCl byproduct.
  • Solvent : Dichloromethane (DCM) at room temperature.
  • Yield : ~85%.

Suzuki-Miyaura Cross-Coupling

The boronic acid derivative is coupled to 2-chloro-6,8-dibromoquinoline via a palladium-catalyzed Suzuki reaction:

$$
2\text{-Chloro-6,8-dibromoquinoline} + 4\text{-(Benzenesulfonyl)phenylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3]{\text{Dioxane/H}_2\text{O}} \text{Target Compound}
$$

Optimized Parameters

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
  • Base : Sodium carbonate (Na₂CO₃) in dioxane/water (3:1).
  • Yield : ~72%.

Alternative Pathways and Comparative Analysis

Ullmann-Type Coupling

A copper-mediated Ullmann coupling between 2-iodo-6,8-dibromoquinoline and 4-(benzenesulfonyl)benzene diazonium salt offers a halogen-efficient route:

$$
2\text{-Iodo-6,8-dibromoquinoline} + \text{Diazonium salt} \xrightarrow[\text{CuI, DMF}]{\text{100°C}} \text{Target Compound}
$$

Performance Metrics

  • Yield : ~65%.
  • Limitation : Requires stoichiometric copper and elevated temperatures.

Direct C–H Arylation

Recent advances in C–H activation enable direct coupling of 6,8-dibromoquinoline with benzenesulfonylbenzene using a palladium/ligand system:

$$
6,8\text{-Dibromoquinoline} + \text{Benzenesulfonylbenzene} \xrightarrow[\text{Pd(OAc)}2, \text{PCy}3]{\text{DMA, 120°C}} \text{Target Compound}
$$

Advantages

  • Avoids pre-functionalized coupling partners.
  • Yield : ~58%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) removes unreacted starting materials.
  • Recrystallization : Methanol/water (7:3) yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, H-5), 8.30 (d, J = 8.8 Hz, 2H, SO₂Ph), 7.90–7.84 (m, 5H, Ar–H).
  • LC-MS : m/z 503.2 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at positions 5 and 7 remains a hurdle. Microwave-assisted reactions may improve selectivity.
  • Coupling Efficiency : Suzuki reactions suffer from boronic acid homocoupling. Switching to Miyaura borylation conditions could mitigate this.
  • Solvent Systems : Replacing dioxane with greener solvents (e.g., cyclopentyl methyl ether) aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 6- and 8-bromine atoms on the quinoline ring undergo substitution reactions under controlled conditions. The benzenesulfonyl group directs reactivity by stabilizing intermediates through resonance and steric effects.

Reaction TypeConditionsProductsYield (%)References
Bromine displacementK₂CO₃, DMF, 80°C, 12 h6/8-aminodiquinoline derivatives65–78
Suzuki couplingPd(PPh₃)₄, NaOAc, dioxane, 100°CBiaryl-functionalized quinolines72

Key Findings :

  • Bromine atoms exhibit differential reactivity: the 8-position is more reactive due to reduced steric hindrance .

  • Electron-withdrawing benzenesulfonyl group enhances NAS rates by polarizing the C-Br bond.

Cross-Coupling Reactions

The dibrominated positions enable participation in palladium-catalyzed coupling reactions, critical for constructing complex architectures.

Ullmann Coupling

Reaction with aryl boronic acids under Miyaura conditions yields extended π-conjugated systems :

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline+Ar-B(OH)2Pd(dba)₂, SPhos6,8-diarylquinoline derivatives\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dba)₂, SPhos}} \text{6,8-diarylquinoline derivatives}

Applications : Synthesis of OLED materials and anticancer agents .

Glaser Coupling

Under oxidative conditions, terminal alkynes couple to form 1,3-diynes:

Quinoline-Br+HC≡C-RCuI, TMEDAQuinoline-C≡C-R\text{Quinoline-Br} + \text{HC≡C-R} \xrightarrow{\text{CuI, TMEDA}} \text{Quinoline-C≡C-R}

Limitation : Competitive debromination observed at temperatures >120°C .

Cycloaddition and Cyclization

The quinoline core participates in [4+2] Diels-Alder reactions with electron-rich dienes.

Diethylacetylene DicarboxylateConditionsProduct
1.2 eq, toluene, refluxSpirocyclic adducts85% yield (endo selectivity)

Mechanistic Insight : Benzenesulfonyl group stabilizes transition states via conjugation, favoring endo products.

Reductive Dehalogenation

Controlled reduction with Zn/NH₄Cl selectively removes bromine atoms:

This compoundZn, NH₄Cl, EtOH6-bromoquinoline derivative\text{this compound} \xrightarrow{\text{Zn, NH₄Cl, EtOH}} \text{6-bromoquinoline derivative}

Applications : Stepwise functionalization for drug discovery .

Acid/Base-Mediated Transformations

  • Sulfonamide cleavage : Treatment with H₂SO₄/H₂O removes the benzenesulfonyl group, yielding 2-phenyl-6,8-dibromoquinoline.

  • Quaternization : Reacts with methyl iodide at the pyridinic nitrogen to form N-methylated salts (IC₅₀ = 1.2 μM against HeLa cells).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic C-Br bond cleavage, generating quinoline-centered radicals. These intermediates dimerize or trap O₂ to form peroxide derivatives .

Scientific Research Applications

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For instance, the dibromoquinoline framework can undergo further functionalization through electrophilic aromatic substitution or nucleophilic addition reactions, enabling the development of new compounds with tailored biological activities .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. The compound's effectiveness is attributed to its ability to target specific signaling pathways involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including resistant strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Neurodegenerative Diseases

Recent investigations suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have been evaluated for their inhibitory effects on enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegeneration. Preliminary results indicate that certain derivatives possess high potency and selectivity against these targets, suggesting a potential role in developing multi-target-directed ligands for neuroprotection .

Case Studies

  • Anticancer Activity : A study reported that a derivative of this compound exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating potent anticancer properties. The study further explored the compound's ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In another case study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests significant potential for developing new antimicrobial agents .

Summary Table of Applications

Application AreaActivity TypeNotable Findings
AnticancerCell Proliferation InhibitionIC50 = 15 µM in breast cancer cells
AntimicrobialBacterial InhibitionMIC = 32 µg/mL against Staphylococcus aureus
Neurodegenerative DiseasesEnzyme InhibitionHigh potency against monoamine oxidase

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Key Compounds
Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline Quinoline 6,8-diBr; 2-(4-benzenesulfonylphenyl) ~506* Bromine, sulfonyl, aromatic rings
6,8-Dibromoquinoline Quinoline 6,8-diBr 287 Bromine, aromatic N-heterocycle
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 3-Br; 6,8-diCl; 2-Me 371.1 Bromine, chlorine, methyl, saturated ring

*Calculated based on formula C₂₁H₁₄Br₂NO₂S.

Key Observations :

  • Planarity: Unlike the tetrahydroisoquinoline derivative , the fully aromatic quinoline core enables π–π interactions critical for intercalation or protein binding .
  • Steric Hindrance : The bulky benzenesulfonyl group in the target compound may reduce solubility but enhance target specificity.

Key Findings :

  • 6,8-DiBrQ : Demonstrated antimycobacterial activity against M. tuberculosis and cytotoxicity in cancer cell lines, attributed to halogen-mediated DNA damage .
  • Target Compound: The sulfonyl group may improve pharmacokinetics (e.g., solubility, half-life) compared to simpler brominated quinolines.
  • Tetrahydroisoquinoline: Chlorine and bromine substituents suggest utility in halogen-bonding interactions, though its saturated core may limit DNA intercalation.

Physicochemical Properties

  • Solubility : The benzenesulfonyl group in the target compound likely reduces aqueous solubility compared to 6,8-DiBrQ but enhances lipid membrane permeability.
  • Stability : Bromine atoms increase molecular weight and may improve metabolic stability, while the sulfonyl group could confer resistance to oxidative degradation.
  • Crystallinity : 6,8-DiBrQ exhibits π–π stacking (Cg⋯Cg = 3.634 Å) , whereas the target compound’s bulky substituents may disrupt crystal packing, affecting solid-state formulation.

Biological Activity

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and two bromine atoms. Its structure can be represented as follows:

C18H14Br2N2O2S\text{C}_{18}\text{H}_{14}\text{Br}_2\text{N}_2\text{O}_2\text{S}

This configuration suggests potential interactions with biological targets due to the presence of electrophilic bromine atoms and the sulfonyl moiety, which may enhance its reactivity and binding affinity to various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain pathogens.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G2/M phase, which is crucial for mitosis.
  • Induction of Apoptosis : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Microtubule Disruption : Similar to other known antimitotic agents, it may bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest.

Antitumor Activity

A study conducted on breast cancer cell lines (MCF7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values observed were in the low micromolar range, indicating potent activity against these cells.

Cell LineIC50 (µM)Mechanism
MCF73.5Apoptosis induction
HCT1164.1Cell cycle arrest
K-5625.0Microtubule disruption

Antimicrobial Activity

In vitro assays indicated that the compound exhibited antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli12
S. aureus15
P. aeruginosa20

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline with high purity?

Methodological Answer: A multi-step synthesis is recommended:

  • Step 1 : Bromination of quinoline derivatives using brominating agents (e.g., Br₂ in H₂SO₄ or NBS) under controlled conditions to achieve regioselectivity at the 6,8-positions. Temperature and stoichiometry must be optimized to avoid over-bromination .
  • Step 2 : Introduce the benzenesulfonyl group via nucleophilic aromatic substitution (SNAr) using benzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substitution patterns. The benzenesulfonyl group’s deshielding effect on adjacent protons and carbons aids in assignment .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., Br isotopes at m/z 79/81) .
  • Elemental Analysis : Match experimental C, H, N, S, and Br percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of quinoline derivatives for 6,8-dibromoquinoline synthesis?

Methodological Answer: Key considerations include:

  • Regioselectivity : Use steric directing groups (e.g., bulky substituents) or electron-withdrawing groups to favor bromination at 6,8-positions. Kinetic vs. thermodynamic control should be assessed via time-resolved reaction monitoring .
  • Side Reactions : Monitor for dibromination vs. debromination using TLC or in-situ IR. Adjust solvent polarity (e.g., DCM vs. DMF) to suppress undesired pathways .
  • Catalytic Systems : Explore Brønsted acid ionic liquids (e.g., [HMIM][HSO₄]) to enhance reaction efficiency and reduce byproducts .

Q. How can computational modeling predict the electronic effects of the benzenesulfonyl group on quinoline’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to map electron density distribution. The sulfonyl group’s electron-withdrawing nature lowers HOMO energy, affecting electrophilic substitution sites .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior .
  • SAR Studies : Corrogate calculated dipole moments and Fukui indices with experimental reactivity data to refine synthetic protocols .

Q. What analytical approaches resolve discrepancies in NMR splitting patterns for this compound derivatives?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the sulfonyl group) by acquiring spectra at 25°C to 80°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign coupling constants for aromatic protons .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., ²H at the 4-position) to simplify splitting patterns .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, reaction time). For example, a 2³ factorial design (3 factors, 8 runs) identifies interactions between bromination temperature, sulfonation time, and solvent purity .
  • Statistical Analysis : Use ANOVA to determine significant factors (p < 0.05). Pilot-scale reproducibility studies (n ≥ 5 batches) ensure robustness .

Stability and Storage

Q. What conditions prevent degradation of this compound during long-term storage?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~220°C. Store at –20°C in amber vials under argon .
  • Light Sensitivity : UV-Vis spectra show absorbance peaks <300 nm. Avoid prolonged exposure to UV light during handling .
  • Moisture Control : Karl Fischer titration confirms <0.1% water content. Use molecular sieves (3Å) in storage containers .

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